N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It is primarily used for research purposes and is known for its potential applications in various scientific fields. The compound is characterized by its pyrrolidine and pyrimidine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method includes the use of N-methylpyrrolidine and pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents. The reaction conditions are typically mild and metal-free, ensuring the stability of the compound during the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of pyrimidine-substituted compounds .
Scientific Research Applications
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- N-(pyridin-2-yl)methylpyrrolidine
- N-(pyrimidin-5-ylmethyl)pyrrolidine
- N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine
Uniqueness
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of pyrrolidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;/h2,4-5,9,11H,3,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWDTVSUGWSUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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